molecular formula C12H20ClN3O4 B14018739 cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester CAS No. 33073-61-9

cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester

Cat. No.: B14018739
CAS No.: 33073-61-9
M. Wt: 305.76 g/mol
InChI Key: YFDRQXFULJWHDW-UHFFFAOYSA-N
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Description

cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a nitrosourea group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester typically involves multiple steps. The process begins with the preparation of the cyclopentanecarboxylic acid derivative, followed by the introduction of the nitrosourea group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitrosourea group is known to alkylate DNA, leading to the inhibition of DNA replication and cell division. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrosourea derivatives, such as:

    N,N’-Bis(2-chloroethyl)-N-nitrosourea (BCNU): Known for its use in chemotherapy.

    N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea (CCNU): Another chemotherapeutic agent.

    Streptozotocin: Used in the treatment of pancreatic cancer.

Uniqueness

cis-3-(3-(2-Chloroethyl)-3-nitrosoureido)cyclopentanecarboxylic acid ethyl ester is unique due to its specific structure, which includes a cyclopentanecarboxylic acid moiety. This structural feature may contribute to its distinct biological and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

33073-61-9

Molecular Formula

C12H20ClN3O4

Molecular Weight

305.76 g/mol

IUPAC Name

ethyl 3-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylate

InChI

InChI=1S/C12H20ClN3O4/c1-2-20-11(17)9-4-3-5-10(8-9)14-12(18)16(15-19)7-6-13/h9-10H,2-8H2,1H3,(H,14,18)

InChI Key

YFDRQXFULJWHDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(C1)NC(=O)N(CCCl)N=O

Origin of Product

United States

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